molecular formula C10H18Cl2N2O3 B1522980 [(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride CAS No. 1258650-11-1

[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride

Cat. No.: B1522980
CAS No.: 1258650-11-1
M. Wt: 285.16 g/mol
InChI Key: FDAPIXYIYGTAPA-UHFFFAOYSA-N
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Description

[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride is a hydrazine derivative featuring a 2,3,4-trimethoxybenzyl group. Its molecular formula is C₁₁H₁₇Cl₂N₂O₃, with a molecular weight of 248.71 (CAS: 1258640-43-5) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or pharmaceuticals. Its dihydrochloride salt form enhances stability and solubility for laboratory handling.

Properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.2ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;;/h4-5,12H,6,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPIXYIYGTAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNN)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H16_{16}Cl2_2N2_2O3_3
  • Molecular Weight : 287.17 g/mol

The trimethoxyphenyl moiety is expected to contribute to the compound's pharmacological profile through various mechanisms of action.

Biological Activity Overview

While there is no extensive documentation specifically addressing the biological activity of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride, related compounds with similar structures have demonstrated noteworthy biological properties. The following table summarizes some of these related compounds:

Compound NameStructure FeaturesBiological Activity
2,4-DimethoxybenzaldehydeTwo methoxy groups on benzeneAntioxidant and anticancer properties
4-MethoxyphenylhydrazineOne methoxy group on phenylAntimicrobial and anticancer activities
3-Methoxy-N-(2-methylphenyl) hydrazineOne methoxy group with methyl substitutionPotential neuroprotective effects

The precise mechanisms of action for this compound remain to be fully elucidated. However, it is suggested that compounds with similar structures may exhibit:

  • Antioxidant Activity : The presence of methoxy groups may enhance radical scavenging abilities.
  • Anticancer Properties : Similar hydrazine derivatives have shown potential in inhibiting tumor growth and proliferation.

Case Studies and Research Findings

Despite the lack of direct studies on this compound, research on analogous compounds provides insights into its possible effects:

  • Hydrazine Derivatives as Anticancer Agents : A study highlighted the anticancer activity of hydrazine derivatives through their ability to induce apoptosis in cancer cell lines. These compounds often interact with cellular pathways that regulate cell survival and proliferation.
  • Genotoxicity Studies : Hydrazines have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC). Mechanistic studies indicate that hydrazines can cause DNA damage through oxidative stress pathways .
  • Cell Cycle Impact : Research has shown that hydrazines can induce cell cycle arrest in certain cancer cell lines, suggesting a potential mechanism for their anticancer activity .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of trimethoxybenzaldehyde with hydrazine under acidic conditions to yield the hydrazone product. The dihydrochloride salt form can be obtained through crystallization from hydrochloric acid.

Comparison with Similar Compounds

Trimetazidine Dihydrochloride

  • Structure : Shares the 2,3,4-trimethoxybenzyl group but is attached to a piperazine ring instead of hydrazine.
  • Molecular Weight : 339.26 (CAS: 13171-25-0) .
  • Applications : Clinically used as an antianginal agent to manage angina pectoris and ischemic heart disease .
  • Key Differences :
    • Trimetazidine’s piperazine moiety confers pharmacological activity, whereas the hydrazine group in the target compound suggests utility in synthetic chemistry.
    • Higher molecular weight and melting point (225–228°C) compared to the hydrazine derivative.

3-Methoxyphenylhydrazine Hydrochloride

  • Structure : Contains a single methoxy group at the 3-position on the phenyl ring.
  • Molecular Weight : ~186.63 (CAS: 39232-91-2) .
  • Applications : Intermediate in dye and pharmaceutical synthesis.
  • Lower molecular weight and altered solubility profile compared to the trimethoxy analog.

(2,4-Difluorophenyl)hydrazine Hydrochloride

  • Structure : Fluorine substituents at 2- and 4-positions instead of methoxy groups.
  • Molecular Weight : ~196.59 (CAS: 40594-29-4) .
  • Applications : Used in synthesis of fluorinated heterocycles.
  • Key Differences: Fluorine’s electronegativity increases metabolic stability and lipophilicity, contrasting with the electron-donating methoxy groups . Potential for stronger hydrogen bonding in the trimethoxy derivative due to multiple oxygen atoms .

[(3-Methylphenyl)methyl]hydrazine Dihydrochloride

  • Structure : Methyl substituent instead of methoxy groups.
  • Molecular Weight : 209.1 (CAS: 2248321-55-1) .
  • Applications : Research chemical with unspecified applications.
  • Key Differences :
    • Methyl groups enhance lipophilicity but lack the hydrogen-bonding capacity of methoxy groups, altering solubility and reactivity .

Critical Analysis of Structural and Functional Differences

  • Substituent Effects :

    • Methoxy Groups : Enhance solubility in polar solvents and participation in hydrogen bonding, critical for crystallinity and biological interactions .
    • Fluorine vs. Methoxy : Fluorine increases metabolic stability but reduces electron-donating effects, altering reaction pathways .
    • Hydrazine vs. Piperazine : Hydrazine’s nucleophilic nature makes it suitable for condensation reactions, whereas piperazine’s basicity is leveraged in drug design .
  • Pharmacological vs. Synthetic Utility :

    • Trimetazidine’s clinical use contrasts with the target compound’s role as a synthetic intermediate.
    • Hydrazine derivatives are often avoided in pharmaceuticals due to toxicity concerns, favoring piperazine-based drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride
Reactant of Route 2
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride

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